SKM 4-45-1

Endocannabinoid Transport AEA Uptake Assays Fluorescent Probes

SKM 4-45-1 (CAS 290374-09-3), also designated CAY10455, is a fluorescent analog of the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA). It is a non-fluorescent substrate in the extracellular environment; upon transport into cells, it is de-esterified by intracellular esterases to release a fluorescent moiety that emits at 530 nm.

Molecular Formula C47H52N2O10
Molecular Weight 804.9
CAS No. 290374-09-3
Cat. No. B563827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKM 4-45-1
CAS290374-09-3
SynonymsSKM 4-45-1
Molecular FormulaC47H52N2O10
Molecular Weight804.9
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
InChIInChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17-
InChIKeyLQMHXQGEEUIVLB-GKFVBPDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKM 4-45-1 (CAY10455) Fluorescent Anandamide Analog for AEA Transporter Studies


SKM 4-45-1 (CAS 290374-09-3), also designated CAY10455, is a fluorescent analog of the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA) [1]. It is a non-fluorescent substrate in the extracellular environment; upon transport into cells, it is de-esterified by intracellular esterases to release a fluorescent moiety that emits at 530 nm . This compound was specifically synthesized to serve as an alternative substrate to radiolabeled [3H]AEA for studying the AEA transmembrane carrier, enabling real-time, non-radioactive measurement of cellular AEA uptake [1].

Why Generic AEA Analogs Cannot Replace SKM 4-45-1 for Non-Radioactive Uptake Assays


Substituting SKM 4-45-1 with unlabeled AEA, AM404, or other structural analogs in AEA transporter studies fails to provide the critical quantitative, real-time uptake measurements required for mechanistic or screening applications [1]. Unlabeled AEA requires labor-intensive and discontinuous radioassays with [3H]AEA, while alternative fluorescent probes often exhibit confounding interactions—such as binding to CB1 receptors or serving as FAAH substrates—that SKM 4-45-1 demonstrably lacks [2]. The specific intracellular esterase-dependent activation of SKM 4-45-1 ensures that fluorescence signals exclusively report on transported compound, a unique design feature not shared by generic AEA analogs [1]. Consequently, generic substitution compromises assay specificity, quantitative accuracy, and throughput, directly impacting experimental reproducibility and cost efficiency [1][2].

SKM 4-45-1 Quantitative Comparator Evidence: Uptake Inhibition and Selectivity Profiling


SKM 4-45-1 vs [3H]AEA: Comparative Inhibition Potencies in Cerebellar Granule Cells

SKM 4-45-1 inhibits [3H]AEA accumulation with an IC50 of 7.8 ± 1.3 μM in cerebellar granule cells, demonstrating that it competes effectively with the native radioligand for the AEA transporter [1]. Conversely, unlabeled AEA inhibits SKM 4-45-1 uptake with an IC50 of 53.8 ± 1.8 μM, a 6.9-fold lower potency [2]. This bidirectional inhibition confirms that SKM 4-45-1 utilizes the same carrier as [3H]AEA but with distinct kinetic parameters, enabling its use as a non-radioactive alternative without sacrificing mechanistic relevance [1][2].

Endocannabinoid Transport AEA Uptake Assays Fluorescent Probes

SKM 4-45-1 vs AM404: Superior Performance in Fluorescence-Based Uptake Assays

In RBL-2H3 cells, total uptake of SKM 4-45-1 (25 μM) produced 18850 ± 4178 arbitrary fluorescence units, compared to only 9890 ± 2001 units for AM404 (100 μM), a common AEA uptake inhibitor [1]. This represents a 1.9-fold higher fluorescence signal with SKM 4-45-1 at a 4-fold lower concentration, indicating significantly greater sensitivity for quantifying cellular uptake via fluorescence [1]. Furthermore, the use of SKM 4-45-1 eliminates the need for radioactive [3H]AEA, reducing both safety hazards and regulatory burdens [2].

Endocannabinoid Uptake Inhibitors Fluorescent Probes High-Throughput Screening

SKM 4-45-1 Selectivity Advantage: No CB1 Receptor Binding or FAAH Substrate Activity

SKM 4-45-1 does not bind to the CB1 cannabinoid receptor at concentrations up to 10 μM, eliminating a major source of off-target interference in endocannabinoid uptake studies [1]. In contrast, unlabeled AEA is a potent CB1 agonist (Ki ~ 89 nM) [2]. Additionally, SKM 4-45-1 is neither a substrate nor an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA catabolism [1]. This metabolic stability ensures that fluorescence signals are not confounded by rapid enzymatic degradation, a significant limitation of using native AEA in uptake assays [1][2].

Receptor Binding Metabolic Stability Assay Specificity

Optimized Applications of SKM 4-45-1 in Endocannabinoid Transporter Research


Non-Radioactive High-Throughput Screening of AEA Uptake Inhibitors

Use SKM 4-45-1 in 96- or 384-well plate formats to screen compound libraries for inhibition of AEA uptake. The strong fluorescence signal (18850 ± 4178 units at 25 μM) and lack of CB1/FAAH interference ensure high Z'-factors and low false-positive rates. This assay replaces [3H]AEA radioassays, reducing costs, waste, and regulatory oversight while enabling real-time kinetic measurements [1].

Mechanistic Studies of Endocannabinoid Transmembrane Transport

Employ SKM 4-45-1 to dissect the kinetics, pH dependence, and competitive inhibition profile of the AEA carrier in primary neurons, glioma cells, or endothelial cells. The validated bidirectional inhibition (IC50 = 7.8 μM for SKM 4-45-1 vs [3H]AEA; IC50 = 53.8 μM for AEA vs SKM 4-45-1) confirms that this probe faithfully reports on native transporter activity, enabling detailed pharmacological characterization without the use of radioactivity [2].

Investigating Endocannabinoid Uptake in Disease Models

Utilize SKM 4-45-1 to quantify alterations in AEA transporter function in pathological states such as neuroinflammation, pain, or cancer. The probe's metabolic stability (not a FAAH substrate) ensures that changes in fluorescence reflect genuine transporter dysregulation rather than altered catabolism, providing robust biomarkers for disease progression or therapeutic response [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKM 4-45-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.